molecular formula C15H10F3N5O2 B2572222 6-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide CAS No. 861208-38-0

6-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide

Cat. No.: B2572222
CAS No.: 861208-38-0
M. Wt: 349.273
InChI Key: NABREEDDVOBHRZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,4-triazole ring, possibly through a cyclization reaction, followed by the attachment of the trifluoromethoxyphenyl and nicotinamide groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the triazole ring. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) could be used to confirm the structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the electron-donating and withdrawing properties of the functional groups. For example, the trifluoromethoxy group is a strong electron-withdrawing group, which could make the compound more reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethoxy group could increase the compound’s lipophilicity, affecting its solubility and permeability .

Mechanism of Action

The mechanism of action of 6-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including histone deacetylases and protein kinases, which play important roles in cell proliferation and inflammation. Additionally, this compound has been shown to modulate the activity of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, reduce the production of pro-inflammatory cytokines, and modulate the activity of various signaling pathways. In vivo studies have shown that this compound can reduce tumor growth, improve cognitive function, and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide is its potential therapeutic applications in various diseases. This compound has been shown to have a broad range of biological activities, making it a promising candidate for drug development. However, one of the limitations of this compound is its relatively low solubility, which may limit its bioavailability and efficacy in vivo.

Future Directions

There are many potential future directions for 6-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide research. One area of research could focus on the development of more efficient synthesis methods to improve the yield and purity of this compound. Another area of research could focus on the optimization of this compound for specific therapeutic applications, such as cancer or neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential drug targets.

Synthesis Methods

6-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide is synthesized through a multi-step reaction process that involves the reaction of 4-trifluoromethoxybenzaldehyde with 2-aminopyridine to form 4-(trifluoromethoxy)phenyl)-2-pyridinamine. This intermediate is then reacted with 1H-1,2,4-triazole-1-carboxamidine to form the final product, this compound.

Scientific Research Applications

6-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory cells. In neurological disorder research, this compound has been shown to improve cognitive function and reduce neuroinflammation.

Properties

IUPAC Name

6-(1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N5O2/c16-15(17,18)25-12-4-2-11(3-5-12)22-14(24)10-1-6-13(20-7-10)23-9-19-8-21-23/h1-9H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABREEDDVOBHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CN=C(C=C2)N3C=NC=N3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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